molecular formula C9H5F3N2O B11716442 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B11716442
M. Wt: 214.14 g/mol
InChI Key: PMESICMKRYQQLO-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate nitrile oxide. This reaction is carried out under controlled conditions to ensure the formation of the oxadiazole ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole
  • 3-(Trifluoromethyl)phenyl-1,3,4-oxadiazole
  • 3-(Trifluoromethyl)phenyl-1,2,5-thiadiazole

Comparison: Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole exhibits unique properties due to the specific arrangement of its functional groups. The presence of the oxadiazole ring and the trifluoromethyl group enhances its stability and reactivity, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H

InChI Key

PMESICMKRYQQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2

Origin of Product

United States

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